molecular formula C16H23NO B128118 (R)-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine CAS No. 143919-32-8

(R)-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine

Cat. No.: B128118
CAS No.: 143919-32-8
M. Wt: 245.36 g/mol
InChI Key: JCOCMGVCOFDDLL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of an isopropoxyphenyl group attached to the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-isopropoxybenzaldehyde and 1,3-dimethyl-1,2,3,6-tetrahydropyridine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:

    Catalytic Hydrogenation: Using a metal catalyst to facilitate the hydrogenation of intermediates.

    Automated Synthesis: Employing automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-Isopropoxyphenyl)morpholine: A structurally similar compound with a morpholine ring instead of a tetrahydropyridine ring.

    ®-4-(3-Methoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine: Similar structure with a methoxy group instead of an isopropoxy group.

Uniqueness

®-4-(3-Isopropoxyphenyl)-1,3-dimethyl-1,2,3,6-tetrahydro-pyridine is unique due to its specific substitution pattern and the presence of the isopropoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3R)-1,3-dimethyl-4-(3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12(2)18-15-7-5-6-14(10-15)16-8-9-17(4)11-13(16)3/h5-8,10,12-13H,9,11H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOCMGVCOFDDLL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC=C1C2=CC(=CC=C2)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC=C1C2=CC(=CC=C2)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.